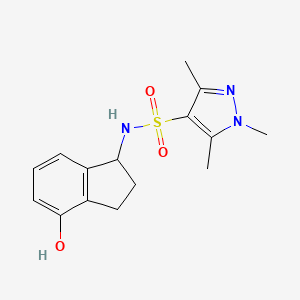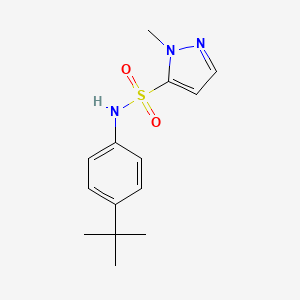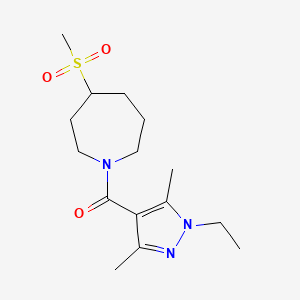![molecular formula C12H17BrN2O2S B7442996 1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea](/img/structure/B7442996.png)
1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea is a synthetic organic compound that features a bromothiophene moiety and an oxan-4-yl group linked through an ethyl chain to a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea typically involves multiple steps:
Formation of the Bromothiophene Intermediate: The starting material, 5-bromothiophene, undergoes a series of reactions to introduce the ethyl chain.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group is introduced via a nucleophilic substitution reaction, where the intermediate reacts with an appropriate oxan-4-yl halide under basic conditions.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Material Science: In materials science, the compound’s electronic properties, such as conductivity and stability, are influenced by the thiophene and oxan-4-yl groups.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride .
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole .
Uniqueness
1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea is unique due to the combination of the bromothiophene and oxan-4-yl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and bioactive molecules.
Properties
IUPAC Name |
1-[2-(5-bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c13-11-2-1-10(18-11)3-6-14-12(16)15-9-4-7-17-8-5-9/h1-2,9H,3-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFDZJVGENSDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[1-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-(3-methyltriazol-4-yl)methanone](/img/structure/B7442922.png)

![3-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-4-one](/img/structure/B7442929.png)


![3-(2-Methoxyethyl)-1-[5-(trifluoromethyl)-1,3-thiazole-4-carbonyl]imidazolidin-4-one](/img/structure/B7442964.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]ethanone](/img/structure/B7442969.png)
![N,1,3,5-tetramethyl-N-[1-(4-methylsulfonylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7442977.png)
![N,N-dimethyl-2-[4-[3-(2-methylphenyl)pyrrolidine-1-carbonyl]triazol-1-yl]acetamide](/img/structure/B7443000.png)




